1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18821454
InChI: InChI=1S/C11H9F5OS/c1-6(17)2-7-3-8(10(12)13)5-9(4-7)18-11(14,15)16/h3-5,10H,2H2,1H3
SMILES:
Molecular Formula: C11H9F5OS
Molecular Weight: 284.25 g/mol

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18821454

Molecular Formula: C11H9F5OS

Molecular Weight: 284.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H9F5OS
Molecular Weight 284.25 g/mol
IUPAC Name 1-[3-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H9F5OS/c1-6(17)2-7-3-8(10(12)13)5-9(4-7)18-11(14,15)16/h3-5,10H,2H2,1H3
Standard InChI Key ASUOWRAZUSNDPG-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)C(F)F

Introduction

Molecular Structure and Nomenclature

Systematic Identification

The IUPAC name 1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one delineates its structure unambiguously:

  • Propan-2-one backbone: A three-carbon ketone (CH3-C(O)-CH2-).

  • Phenyl substituent: A benzene ring attached to the central carbon of the ketone.

  • 3-Difluoromethyl group: A -CF2H moiety at the phenyl ring’s third position.

  • 5-Trifluoromethylthio group: A -SCF3 group at the fifth position.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H9F5OS
Molecular Weight284.24 g/mol
Key Functional GroupsKetone, -CF2H, -SCF3

The presence of fluorine atoms enhances electronegativity and lipophilicity, influencing solubility and metabolic stability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can be conceptualized in three stages:

  • Construction of the substituted phenyl ring.

  • Introduction of the trifluoromethylthio (-SCF3) group.

  • Formation of the propan-2-one moiety.

Diazotation and Coupling Reactions

A patent detailing the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one (a structural analog) provides a foundational approach . The process involves:

  • Diazotation of 3-trifluoromethylaniline to form a diazonium salt.

  • Reaction with isopropenyl acetate in the presence of cuprous chloride to yield the ketone.

Adapting this method for the target compound would require:

  • Starting with 3-difluoromethyl-5-aminothiophenol instead of 3-trifluoromethylaniline.

  • Introducing the -SCF3 group via electrophilic trifluoromethylthiolation .

Table 2: Key Synthetic Steps

StepReactionConditionsReference
1Diazotation of 3-difluoromethyl-5-aminothiophenolH2O, NaNO2, HCl, 0–5°C
2TrifluoromethylthiolationMSA/TfOH, SCF3 reagent
3Ketone formationIsopropenyl acetate, CuCl

Challenges and Optimizations

  • Regioselectivity: Ensuring the -SCF3 group occupies the 5-position requires careful control of electrophilic substitution .

  • Purification: Bisulfite complex formation or vacuum distillation may be employed to isolate the ketone .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Fluorinated aryl ketones generally exhibit high thermal stability due to strong C-F bonds.

  • Hydrolytic Sensitivity: The ketone group may undergo nucleophilic attack under acidic or basic conditions.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the ketone’s methyl group (δ ~2.1 ppm) and splitting patterns for aromatic protons.

    • ¹⁹F NMR: Distinct signals for -CF2H (δ ~-140 ppm) and -SCF3 (δ ~-35 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 284.24 confirms the molecular weight.

Biological Activity and Applications

Material Science Applications

  • Liquid Crystals: Fluorinated ketones improve thermal and chemical stability in display technologies.

  • Polymer Additives: Enhance flame retardancy and weather resistance.

Industrial and Regulatory Considerations

Scalability

  • Cost of Fluorination: Introducing -CF2H and -SCF3 groups requires expensive reagents like (difluoromethyl)dibenzothiophenium salts .

  • Waste Management: Fluorinated byproducts necessitate specialized disposal protocols.

Future Directions

Research Priorities

  • Structure-Activity Relationships: Systematic modification of fluorine substituents to optimize bioactivity.

  • Green Synthesis: Developing catalytic methods to reduce reliance on stoichiometric reagents .

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